6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone
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Overview
Description
6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-673451 and is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2).
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone involves the inhibition of VEGFR-2, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. This compound binds to the ATP-binding site of VEGFR-2 and prevents the activation of downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of angiogenesis, which is a critical process in the development and progression of various diseases, including cancer and cardiovascular diseases. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone in lab experiments include its potency and selectivity for VEGFR-2, which makes it a valuable tool for studying angiogenesis and its role in various diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone. One direction is the development of more potent and selective inhibitors of VEGFR-2 that can be used in the treatment of cancer and cardiovascular diseases. Another direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential and reduce its toxicity.
Synthesis Methods
The synthesis of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone involves a multistep process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol. This is followed by the reaction of 4-chlorobenzyl thiol with 1-piperidinyl-2,4,6-trichloropyrimidine to form the desired compound.
Scientific Research Applications
The scientific research application of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is vast and diverse. This compound has been extensively studied for its potential applications in cancer treatment, as it inhibits VEGFR-2, which is a key mediator of angiogenesis, the process by which tumors develop their own blood supply. It has also been studied for its potential applications in cardiovascular diseases, as VEGFR-2 plays a critical role in the development of new blood vessels in the heart.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-4-6-14(7-5-12)22-11-13-10-15(21)19-16(18-13)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYRQLFPYOKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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